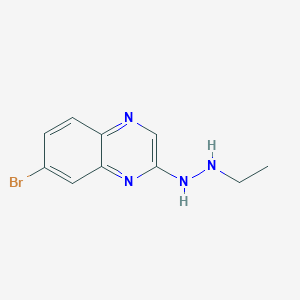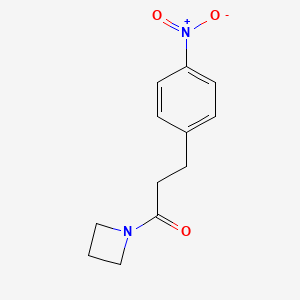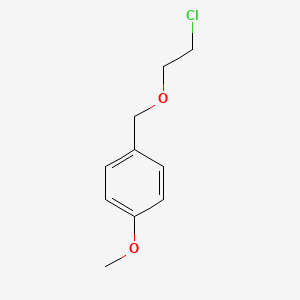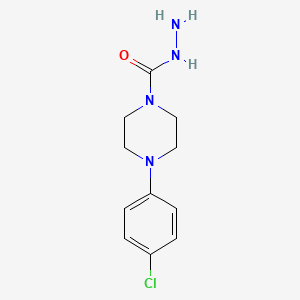
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, two methoxy groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method includes the use of chloromethyl methyl ether (CHCl2OMe) as a formylating agent. The reaction is carried out under controlled conditions, often involving the addition of CHCl2OMe to a solution of the starting material, followed by stirring and quenching with a saturated aqueous solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-hydroxy-4,6-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dichloro-2-hydroxy-4,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde): Similar structure but lacks chlorine atoms.
2,6-Dichloro-3,4-dimethoxybenzaldehyde: Similar but with different positions of chlorine and methoxy groups.
Uniqueness
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H8Cl2O4 |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-4(3-12)7(13)5(10)9(15-2)6(8)11/h3,13H,1-2H3 |
InChI Key |
YHXLRNJHEPGYDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=O)O)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)



![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)

![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)

